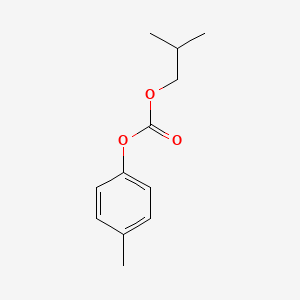![molecular formula C17H21NO2S B5103567 N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide CAS No. 6057-11-0](/img/structure/B5103567.png)
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. The drug was first developed in the 1990s by GlaxoSmithKline for the treatment of metabolic and cardiovascular diseases. However, due to its potential performance-enhancing effects, it has gained popularity among athletes and bodybuilders.
Wirkmechanismus
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide activates PPARδ, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation, leading to increased energy expenditure and fat loss. It also improves glucose uptake and insulin sensitivity, which may be beneficial for individuals with metabolic disorders. In addition, it has been found to have anti-inflammatory and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide has several advantages for lab experiments. It is a potent and selective PPARδ agonist, which allows for specific activation of this receptor. It also has a long half-life, which makes it ideal for chronic dosing studies. However, there are some limitations to its use. It has been shown to cause cancer in animal studies, which raises concerns about its safety for human use. In addition, it is a banned substance in sports, which limits its use in athletic performance studies.
Zukünftige Richtungen
There are several future directions for research on N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. It may also have applications in the treatment of cardiovascular diseases and neurodegenerative disorders. Further studies are needed to determine the safety and efficacy of this drug in humans, as well as its potential long-term effects.
Synthesemethoden
The synthesis of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide involves several steps, including the reaction of 2-bromo-5-methylphenol with isopropylmagnesium bromide, followed by the reaction of the resulting compound with 2-(2-chloroethoxy)ethyl chloride. The final step involves the reaction of the intermediate compound with thiophene-2-carboxylic acid chloride to yield N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fat metabolism in animal models. In addition, it has been found to have cardioprotective effects and may be useful in the treatment of heart failure and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-12(2)14-7-6-13(3)11-15(14)20-9-8-18-17(19)16-5-4-10-21-16/h4-7,10-12H,8-9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMXAIXSXVAENV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367419 |
Source


|
| Record name | N-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6057-11-0 |
Source


|
| Record name | N-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[allyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B5103507.png)
![2,7-bis(4-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5103512.png)
![diethyl 5-({[(3-bromobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5103518.png)
![methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate](/img/structure/B5103519.png)
![N-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}benzenesulfonamide](/img/structure/B5103523.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-thienyl)acetamide](/img/structure/B5103540.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5103562.png)
![6-amino-4-(2-hydroxy-1-naphthyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5103568.png)
![1-[(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5103575.png)
![1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5103576.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(4-fluorobenzoyl)-3-piperidinyl]piperazine](/img/structure/B5103577.png)

![N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B5103587.png)